molecular formula C16H11ClN4O4 B11710685 2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11710685
M. Wt: 358.73 g/mol
InChI Key: XHSACECZSSKFEI-UHFFFAOYSA-N
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Description

2-CHLORO-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-chlorobenzohydrazide with an appropriate indole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-CHLORO-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
  • 2-CHLORO-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

Uniqueness

2-CHLORO-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is unique due to the presence of the 7-methyl-5-nitro substituents on the indole ring, which can significantly influence its chemical and biological properties. These substituents may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.73 g/mol

IUPAC Name

2-chloro-N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C16H11ClN4O4/c1-8-6-9(21(24)25)7-11-13(8)18-16(23)14(11)19-20-15(22)10-4-2-3-5-12(10)17/h2-7,18,23H,1H3

InChI Key

XHSACECZSSKFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=CC=C3Cl)O)[N+](=O)[O-]

Origin of Product

United States

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